Product packaging for 3-Bromo-2-methoxyfuran(Cat. No.:)

3-Bromo-2-methoxyfuran

Cat. No.: B12965870
M. Wt: 177.00 g/mol
InChI Key: UKIDNXWBYBXXJB-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxyfuran (CAS 72167-54-5) is a halogenated furan derivative with a molecular formula of C5H5BrO2 and a molecular weight of 177.00 g/mol . This compound serves as a valuable and versatile building block in organic and medicinal chemistry, particularly in the synthesis of more complex heterocyclic systems found in natural products and pharmaceuticals . The unique electronic environment created by the interplay of the electron-donating methoxy group and the electronegative bromine atom on the furan ring makes it a strategic intermediate for further functionalization . The bromine atom acts as a proficient handle for functionalization, enabling its use in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct carbon-carbon bonds . It can also participate in nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups at the 3-position of the furan ring . Furthermore, the methoxy group can influence the regioselectivity of electrophilic attacks on the ring, providing additional synthetic utility . Modern synthetic methods for accessing such structures include the stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates and gold-catalyzed reactions of propargylic precursors . As a key intermediate in expanding the toolbox of organic chemists, this compound facilitates research in developing novel molecules for pharmaceutical and agrochemical applications . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrO2 B12965870 3-Bromo-2-methoxyfuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

3-bromo-2-methoxyfuran

InChI

InChI=1S/C5H5BrO2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3

InChI Key

UKIDNXWBYBXXJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CO1)Br

Origin of Product

United States

Reactivity and Reaction Pathways of 3 Bromo 2 Methoxyfuran

Transformations Involving the Bromine Moiety

The bromine atom on the furan (B31954) ring is the principal site of reactivity, enabling a wide range of synthetic modifications. These transformations are crucial for the elaboration of the furan core into more complex molecular architectures.

Direct nucleophilic aromatic substitution (SNAr) on an electron-rich ring system like furan is generally challenging. Unlike electron-deficient aromatic systems, the furan ring does not effectively stabilize the negative charge of the Meisenheimer-like intermediate required for a typical SNAr pathway. The presence of the electron-donating 2-methoxy group further deactivates the ring towards nucleophilic attack.

Consequently, direct displacement of the bromide in 3-Bromo-2-methoxyfuran by common nucleophiles under standard conditions is not a favored reaction pathway. Alternative mechanisms, such as those involving metal-halogen exchange or transition metal catalysis, are typically required to achieve substitution at the C3 position.

Metal-halogen exchange is a fundamental and highly effective method for converting aryl halides into reactive organometallic intermediates. wikipedia.org This process is particularly useful for functionalizing this compound.

Lithiation: Treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, leads to a rapid bromine-lithium exchange. nih.govias.ac.in This reaction forms the highly reactive intermediate, 2-methoxyfuran-3-yl-lithium. This lithiated species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. The presence of the C2-methoxy group can potentially influence the rate and stability of the lithiated intermediate.

Grignard Formation: The Grignard reagent, 2-methoxyfuran-3-yl-magnesium bromide, can be prepared by reacting this compound with magnesium metal turnings in an anhydrous ether solvent like THF or diethyl ether. adichemistry.comwikipedia.org The formation of Grignard reagents often requires activation of the magnesium surface, which can be achieved using methods like sonication or the addition of activating agents such as iodine or 1,2-dibromoethane. wikipedia.org The resulting organomagnesium compound is a strong nucleophile and base, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. mnstate.edu

Examples of Metal-Halogen Exchange Reactions on 3-Bromofuran (B129083) Scaffolds
Reaction TypeReagentSolventTypical TemperatureIntermediate Formed
Lithiationn-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 °C2-Methoxyfuran-3-yl-lithium
Grignard FormationMagnesium (Mg)Diethyl ether or THFRoom Temp to Reflux2-Methoxyfuran-3-yl-magnesium bromide

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov this compound, as an aryl bromide, is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. jyu.fi

The key steps involve the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Illustrative Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalystBaseSolventProduct Type
Arylboronic acidPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF/H₂O3-Aryl-2-methoxyfuran
Vinylboronic acidPd(PPh₃)₄K₃PO₄DME3-Vinyl-2-methoxyfuran

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.orglibretexts.org

In this reaction, this compound can be coupled with a variety of terminal alkynes to produce 3-alkynyl-2-methoxyfurans. The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the C-Br bond to the Pd(0) catalyst. wikipedia.org

Typical Sonogashira Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventProduct Type
Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)THF or Et₃N3-Alkynyl-2-methoxyfuran
Terminal Alkyne (e.g., Trimethylsilylacetylene)Pd(PPh₃)₄ / CuIDiisopropylamine (DIPA)Toluene3-(Silylalkynyl)-2-methoxyfuran

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a base to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. nih.gov this compound can react with various alkenes, such as styrenes or acrylates, to yield 3-alkenyl-2-methoxyfurans. youtube.com

The mechanism proceeds via oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium(II) species, which is converted back to the Pd(0) catalyst by the base. wikipedia.org

General Heck Reaction Parameters
Alkene PartnerCatalystBaseSolventProduct Type
StyrenePd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile3-(Styrenyl)-2-methoxyfuran
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMAButyl (E)-3-(2-methoxyfuran-3-yl)acrylate

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Palladium-Catalyzed Transformations

Beyond the more common Suzuki and Negishi couplings, the carbon-bromine bond in this compound serves as a versatile handle for various other palladium-catalyzed transformations. These reactions are crucial for creating diverse molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Key examples include the Stille, Heck, and Sonogashira cross-coupling reactions.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.orglibretexts.org The reaction is valued for its tolerance of a wide array of functional groups. youtube.com For this compound, a Stille coupling would typically involve reacting it with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form a new carbon-carbon bond at the C3 position of the furan ring. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a catalytic cycle involving oxidative addition of the bromofuran to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new vinyl-furan linkage. wikipedia.orgtaylorandfrancis.com This transformation is carried out using a palladium catalyst, often Pd(OAc)₂, and a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene proceeds via oxidative addition of the C-Br bond to the palladium(0) center, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org The Heck reaction is noted for its high degree of stereoselectivity, typically favoring the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety onto the furan ring, the Sonogashira coupling is employed. This reaction forms a carbon-carbon bond between the C3 position of this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com The catalytic cycle involves both a palladium cycle, similar to other cross-couplings, and a copper cycle, which generates a copper(I) acetylide intermediate crucial for the transmetalation step. wikipedia.orgnih.gov

A summary of these palladium-catalyzed reactions is presented below.

Reaction Type Coupling Partner Typical Catalyst System Bond Formed
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄Furan-C–R
Heck ReactionAlkene (R'-CH=CH₂)Pd(OAc)₂ / BaseFuran-C–C=C
Sonogashira CouplingTerminal Alkyne (R''-C≡CH)PdCl₂(PPh₃)₂ / CuI / AmineFuran-C–C≡C

Reactivity of the Furan Ring System

The furan ring in this compound can act as a diene in [4+2] Diels-Alder cycloaddition reactions. The presence of the electron-donating methoxy (B1213986) group at the C2 position significantly increases the reactivity of the furan ring toward dienophiles compared to unsubstituted furan. rsc.org This enhanced reactivity is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy of the diene, which facilitates the interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org

The reaction involves the formation of a six-membered ring, specifically a 7-oxabicyclo[2.2.1]heptane derivative. nih.gov These cycloaddition reactions can be influenced by the nature of the dienophile, reaction temperature, and the use of Lewis acid catalysts. The presence of the 3-alkoxy group can provide a strong thermodynamic driving force for the formation of the cycloadducts, suggesting the reactions are often under kinetic control. nih.gov

When this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, leading to the potential formation of two different constitutional isomers. youtube.comyoutube.com The regiochemical outcome is governed by the electronic properties of both the diene and the dienophile. youtube.com The electron-donating methoxy group at C2 and the electron-withdrawing (by induction) bromo group at C3 create a polarized diene system.

Generally, in Diels-Alder reactions, the most favorable alignment involves the matching of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.comnih.gov The methoxy group enhances the electron density, particularly at the C5 position of the furan ring, making it the most nucleophilic terminus. For a dienophile with an electron-withdrawing group (EWG), the carbon atom beta to the EWG is the most electrophilic. Therefore, the major regioisomer formed is typically the one resulting from the bond formation between C5 of the furan and the β-carbon of the dienophile. youtube.com

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring. libretexts.orglibretexts.org

When a cyclic diene like this compound is used, two diastereomeric products, designated endo and exo, can be formed. youtube.comyoutube.com

Endo Product : The substituent(s) on the dienophile are oriented towards the interior (concave face) of the bicyclic system, under the furan oxygen bridge. libretexts.org

Exo Product : The substituent(s) on the dienophile are oriented away from the furan oxygen bridge. youtube.com

Under kinetic control (lower temperatures), the endo product is typically the major product. youtube.comyoutube.com This preference, often called the "Alder Endo Rule," is rationalized by favorable secondary orbital interactions between the π-system of the electron-withdrawing group on the dienophile and the developing double bond in the diene's transition state. youtube.commasterorganicchemistry.com These interactions stabilize the endo transition state relative to the exo transition state. masterorganicchemistry.com However, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance. youtube.comyoutube.com Therefore, at higher temperatures where the reaction becomes reversible, the proportion of the exo product may increase. youtube.com The use of Lewis acids can also enhance the endo-selectivity of the reaction. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The furan ring is electron-rich and generally reactive towards electrophiles. makingmolecules.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

In this compound, the substituents significantly influence the rate and regioselectivity of the substitution. The 2-methoxy group is a strong activating group and is ortho, para-directing. The 3-bromo group is a deactivating group (due to its inductive electron-withdrawing effect) but is also ortho, para-directing. The directing effects are determined as follows:

The powerful activating effect of the methoxy group dominates.

The methoxy group directs electrophilic attack to its ortho (C3) and para (C5) positions.

The C3 position is already substituted with bromine.

Therefore, electrophilic attack is strongly directed to the C5 position.

Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For this compound, these reactions would be expected to yield the 5-substituted product almost exclusively.

Friedel-Crafts reactions are a class of electrophilic aromatic substitution used to form new carbon-carbon bonds. wikipedia.orgnih.gov

Friedel-Crafts Alkylation: This reaction involves the alkylation of the furan ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃ or FeCl₃. organic-chemistry.orgyoutube.com The Lewis acid generates a carbocation (or a related electrophilic species) from the alkyl halide, which is then attacked by the electron-rich furan ring. mt.commasterorganicchemistry.com Due to the strong activation by the 2-methoxy group, this compound is expected to undergo alkylation at the C5 position. However, Friedel-Crafts alkylations are prone to issues like polyalkylation, as the newly introduced alkyl group is also activating, and carbocation rearrangements. organic-chemistry.orglibretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the furan ring using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org The electrophile is a resonance-stabilized acylium ion. mt.comlibretexts.org Similar to alkylation, the reaction on this compound would occur at the C5 position. A key advantage of acylation is that the product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the ring towards further substitution, thus preventing polyacylation. libretexts.orgorganic-chemistry.org The resulting ketone can then be reduced to an alkyl group if desired, providing a more controlled method for alkylation than the direct Friedel-Crafts alkylation. organic-chemistry.org

Diels-Alder Cycloaddition Reactions with Dienophiles

Reactions Involving the Methoxy Substituent

The methoxy group at the 2-position of the furan ring in this compound plays a significant role in the molecule's reactivity. This substituent can undergo reactions itself, such as cleavage, and it electronically influences the reactivity of the furan ring towards various reagents.

While specific studies on the cleavage of the methoxy group in this compound are not extensively documented, general methods for the dealkylation of aryl alkyl ethers are well-established and can be applied. These reactions typically involve strong acids, Lewis acids, or nucleophilic reagents to break the O-CH₃ bond.

Common reagents used for the cleavage of methoxy groups include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). For instance, boron tribromide is a highly effective reagent for the dealkylation of aromatic ethers. The reaction proceeds through the formation of a Lewis acid-base adduct, followed by the nucleophilic attack of the bromide ion on the methyl group.

Nucleophilic cleavage can also be achieved using strong nucleophiles like thiols in the presence of a base. For example, 2-(diethylamino)ethanethiol (B140849) is a reagent used for the deprotection of aromatic methyl ethers, yielding the corresponding phenols in good yields. The workup for this method is simplified as both the reagent and its methylated byproduct are soluble in dilute acid organic-chemistry.org.

In the context of carbohydrate chemistry, selective cleavage of methoxy groups adjacent to hydroxyl groups has been achieved through a radical hydrogen abstraction reaction, which transforms the methoxy group into an acetal (B89532) that can be subsequently hydrolyzed nih.gov. While this compound lacks a neighboring hydroxyl group to direct such a reaction, this highlights the diverse strategies available for methoxy group cleavage.

Derivatization of the methoxy group itself is less common than its cleavage. However, chemical derivatization is a broad field, and in principle, reactions could be designed to modify the methyl group, although this is not a typical reaction pathway for methoxyarenes jfda-online.com.

Table 1: Common Reagents for Methoxy Group Cleavage

Reagent Class Specific Reagent(s) General Conditions
Strong Acids HBr, HI Reflux
Lewis Acids BBr₃, BCl₃ Often at low temperatures in an inert solvent

The methoxy group at the C2 position has a profound electronic influence on the furan ring, which in turn affects its reactivity. As an oxygen-containing substituent, the methoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the furan ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack.

However, the methoxy group also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. In the case of 2-methoxyfuran (B1219529), the resonance effect generally dominates, activating the furan ring towards electrophilic substitution. This activating effect is particularly directed to the C5 position.

Studies on 2-methoxyfuran have shown that it can participate in various reactions. For instance, it forms cycloadducts with maleic anhydride and N-methylmaleimide and undergoes Friedel-Crafts reactions with nitroalkenes sigmaaldrich.com. The hydrolysis of 2-methoxyfuran under acid catalysis has also been studied acs.org.

A quantum chemical study of 2-methoxyfuran revealed that the O-CH₃ bond is significantly weak, which contributes to its exceptional instability in pyrolytic experiments universityofgalway.ie. This suggests that under thermal conditions, reactions involving the cleavage of the methoxy group may be prevalent.

Computational studies on methoxyfurans have provided insights into their thermochemical properties. The C-H bonds of the furan ring have high bond dissociation energies (approximately 120 kcal mol⁻¹), while the methoxy-methyl C-H bonds are weaker (98 kcal mol⁻¹), making the methyl group a likely site for hydrogen abstraction and initial decomposition pathways nih.gov.

Table 2: Mentioned Compounds

Compound Name
This compound
2-methoxyfuran
Maleic anhydride

Mechanistic Investigations and Computational Studies

Theoretical Approaches to Reaction Mechanisms

Understanding the intricate steps of a chemical reaction at a molecular level is a fundamental goal of chemistry. Computational chemistry offers a powerful lens through which to view these processes, providing information on transient structures and energy landscapes that are often inaccessible to experimental methods. Methodologies such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) have become indispensable tools for elucidating complex reaction mechanisms involving substituted furans.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. DFT calculations are instrumental in optimizing the geometries of reactants, products, intermediates, and transition states within a reaction pathway. researchgate.net Functionals like B3LYP are frequently employed, often paired with basis sets such as 6-31G(d) or 6-311+G(d,p), to achieve a balance between computational cost and accuracy. nih.govnih.gov

In the context of furan (B31954) derivatives, DFT calculations are used to explore reaction mechanisms, such as cycloadditions. For instance, in the study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, DFT calculations at the wb97xd/6-311+G(d,p) level were used to map out all theoretically possible reaction pathways. nih.gov These calculations provide the foundational data for understanding the thermodynamics and kinetics of the reaction. Similarly, DFT has been used to study the structural and electronic properties of other furan derivatives, providing insights into their reactivity. dergipark.org.tr

Molecular Electron Density Theory (MEDT) offers a different perspective from traditional orbital-based models, positing that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. nih.gov This theory has been successfully applied to understand the mechanisms of various organic reactions, including those involving furan derivatives.

An MEDT study of the reaction of 2-methoxyfuran revealed that the process is governed by the global electron density transfer (GEDT) from the furan molecule, which acts as the nucleophile, to the electrophilic reaction partner. nih.gov The analysis of conceptual DFT reactivity indices within the MEDT framework, such as electronic chemical potential and global electrophilicity, helps to classify the reaction and predict its polarity. For the reaction of 2-methoxyfuran with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the electronic chemical potential of the nitroalkene is -4.51 eV, while the global electrophilicity values are 2.24 eV for the nitroalkene and 0.39 eV for 2-methoxyfuran, indicating a polar process with electron density flowing from the furan to the nitroalkene. nih.gov

The Potential Energy Surface (PES) is a multidimensional landscape that maps the energy of a chemical system as a function of its geometry. researchgate.net By exploring the PES, chemists can identify the most favorable reaction pathways, which correspond to the lowest energy routes from reactants to products. These pathways include stable intermediates (valleys on the PES) and transition states (saddle points on the PES). researchgate.net

For the reaction involving 2-methoxyfuran, computational exploration of the PES was crucial in uncovering the true reaction mechanism. nih.gov The study identified six possible zwitterionic intermediates along the reaction pathway, demonstrating that the reaction is not a concerted cycloaddition but a stepwise process. nih.gov The formation and interconversion of these labile intermediates, which can be localized and allow for free bond rotation, dictate the final product distribution. nih.gov This detailed mapping of the PES ruled out previously postulated mechanisms, such as the formation of an exo-nitro Diels-Alder cycloadduct. nih.gov

The kinetic feasibility of a reaction pathway is determined by its activation energy—the energy barrier that must be overcome for the reaction to proceed. This corresponds to the energy difference between the reactants and the transition state. DFT calculations are highly effective at locating transition state structures and calculating their energies. researchgate.net

In the reaction of 2-methoxyfuran, the calculated Gibbs free energies of activation for various steps were critical for determining the most probable reaction mechanism. nih.gov For example, the cyclization of an intermediate (Iexo1) to a hetero-Diels-Alder adduct (HDAexo) proceeds through transition state TSG with a low activation energy of approximately 1.4 kcal/mol. nih.gov In contrast, the rearrangement of another intermediate (Iexo3) to form the most thermodynamically stable product (Z-4) requires a higher activation energy of about 9 kcal/mol. nih.gov This analysis shows that while some products may be thermodynamically favored, their formation might be kinetically hindered.

Calculated Gibbs Free Energies of Activation (ΔG‡) for Key Steps in the Reaction of 2-Methoxyfuran
Reaction StepTransition StateActivation Energy (kcal/mol)
Iexo1 → HDAexoTSG~1.4
Iendo1 → HDAendoTSI~2.0
Iexo3 → Z-4-~9.0

Elucidation of Regioselectivity and Stereoselectivity

Many reactions involving substituted reactants can lead to multiple constitutional isomers (regioisomers) or stereoisomers. Predicting and explaining the observed selectivity is a key application of computational chemistry.

To predict the regioselectivity of polar reactions, chemists often analyze the local reactivity of different atomic sites within a molecule. Fukui functions and the more recently developed Parr functions are powerful tools within DFT for this purpose. nih.govresearchgate.net These functions identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.

The Fukui function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. d-nb.info Parr functions, derived from the analysis of the spin density of radical ions, are used to characterize the most electrophilic and nucleophilic centers in a molecule. nih.gov In a polar reaction, the most favorable pathway typically involves the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net For substituted furans, these tools can be used to predict, for example, whether an electrophile will preferentially attack the C2 or C3 position of the furan ring, thereby determining the regiochemical outcome of electrophilic substitution reactions. scribd.com

Illustrative Local Reactivity Indices for a Substituted Furan
Atomic SiteParr Function (Electrophilic Attack, Pk+)Parr Function (Nucleophilic Attack, Pk-)Predicted Reactivity
C20.150.35Most Nucleophilic Site
C30.280.12Most Electrophilic Site
C40.250.18Moderately Reactive
C50.180.25Nucleophilic Site

Experimental Mechanistic Studies

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful experimental tool used to elucidate reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edupharmacy180.comlibretexts.org This is achieved by replacing an atom in the reactant with one of its heavier isotopes and measuring the change in the reaction rate. wikipedia.orglibretexts.org For reactions involving 3-bromo-2-methoxyfuran, KIE studies could provide crucial information about the mechanism.

For example, if a reaction involves the cleavage of a C-H bond on the furan ring in the rate-determining step, substituting that hydrogen with deuterium (D) would result in a primary kinetic isotope effect, where the rate of the reaction for the deuterated compound is significantly slower than for the non-deuterated compound (kH/kD > 1). pharmacy180.com The magnitude of the primary KIE can provide further details about the transition state of the C-H bond cleavage. pharmacy180.com

Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking, can also offer mechanistic insights. wikipedia.org For instance, a change in hybridization at a carbon atom from sp2 to sp3, or vice versa, during the rate-determining step can be probed by substituting a hydrogen on that carbon with deuterium. wikipedia.org For reactions of this compound, SKIEs could be used to probe changes in the geometry of the furan ring during the transition state.

Table 2: Expected Kinetic Isotope Effects for a Hypothetical Reaction of this compound

Reaction TypeIsotopic SubstitutionExpected kH/kDMechanistic Implication
C-H bond cleavage at C5H at C5 replaced by D> 2C-H bond is broken in the rate-determining step.
Nucleophilic aromatic substitutionNone~ 1C-H bond is not broken in the rate-determining step.
Addition to the furan ringH at C4 replaced by D1.0 - 1.3 (Secondary KIE)Change in hybridization at C4 in the transition state.

Note: The data in this table is based on established principles of kinetic isotope effects and is for illustrative purposes.

Spectroscopic Characterization of Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed to identify and study these transient species. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and UV-visible spectroscopy could be utilized to characterize intermediates.

For example, in a reaction proceeding through a charged intermediate, such as a carbocation or a carbanion, low-temperature NMR spectroscopy could potentially be used to observe the signals of this transient species, providing structural information. If a reaction is believed to involve radical intermediates, EPR spectroscopy would be the technique of choice for their detection and characterization.

In a study of a ruthenium complex, a Ru(III)-OCl intermediate was successfully synthesized and characterized using a combination of UV-vis absorption, EPR, resonance Raman spectroscopy, and ESI-MS. rsc.org This demonstrates the power of using multiple spectroscopic techniques to characterize reactive intermediates.

While the literature does not currently contain specific examples of the spectroscopic characterization of intermediates in reactions of this compound, the application of these standard techniques would be a primary approach in any detailed mechanistic investigation. For instance, in a metal-catalyzed cross-coupling reaction, it might be possible to spectroscopically observe an organometallic intermediate where the furan ring is bound to the metal center.

Table 3: Spectroscopic Techniques for Characterizing Hypothetical Intermediates in Reactions of this compound

Hypothetical IntermediatePotential Spectroscopic TechniqueInformation Obtained
Furan-based carbocationLow-temperature NMR (¹H, ¹³C)Structure and charge distribution of the carbocation.
Radical intermediateElectron Paramagnetic Resonance (EPR)Confirmation of radical species and information about the unpaired electron's environment.
Organometallic complexNMR, X-ray crystallographyStructure and bonding of the metal-furan complex.
Meisenheimer complexUV-visible, NMRFormation and structure of the anionic sigma complex.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for 3-Bromo-2-methoxyfuran

While established methods for the synthesis of substituted furans exist, the development of more efficient, atom-economical, and scalable pathways to this compound is a key area for future investigation. Current strategies often rely on multi-step sequences that can be cumbersome and may not be amenable to large-scale production. Future research will likely focus on the application of modern synthetic methodologies to streamline its preparation.

One promising direction is the exploration of C-H functionalization techniques. nih.gov Direct and selective C-H bromination of a 2-methoxyfuran (B1219529) precursor could offer a more direct route, minimizing the need for pre-functionalized starting materials and reducing waste. nih.gov The inherent sensitivity of the furan (B31954) ring to harsh conditions presents a challenge, necessitating the development of mild and highly selective catalytic systems. nih.gov

Furthermore, novel cyclization strategies starting from acyclic precursors could provide alternative and convergent synthetic pathways. Research into transition-metal-catalyzed or organocatalyzed annulation reactions that construct the furan ring with the desired substitution pattern in a single step would be a significant advancement. The development of one-pot, multi-component reactions, where three or more simple starting materials are combined to form the complex this compound structure, also represents a highly attractive and efficient approach. springerprofessional.de

Development of Asymmetric Transformations

A significant frontier in the chemistry of this compound is the development of asymmetric transformations that introduce chirality. The planar, achiral nature of the furan ring makes it an ideal substrate for enantioselective reactions that can establish stereocenters, leading to the synthesis of optically active products with potential applications in medicinal chemistry and materials science.

Future research is expected to focus on the enantioselective functionalization of the furan core. For instance, asymmetric hydrogenation of the furan ring, using chiral iridium catalysts with specifically designed ligands, has shown promise for related furan derivatives and could be adapted for this compound to produce chiral tetrahydrofuran (B95107) derivatives. nih.gov Additionally, the development of catalytic asymmetric methods to introduce substituents at the C4 or C5 positions of the furan ring would be of high value. This could involve chiral Brønsted acid or Lewis acid catalysis to control the stereochemical outcome of electrophilic additions or substitutions. researchgate.netwikipedia.org

Moreover, the bromine atom at the C3 position serves as a handle for cross-coupling reactions. The development of asymmetric cross-coupling methods, such as enantioselective Suzuki or Negishi reactions, would allow for the formation of axially chiral biaryl compounds where the this compound scaffold is coupled with another aromatic or heteroaromatic ring. researchgate.netresearchgate.net The synthesis of such atropisomers is a rapidly growing area of interest.

Advanced Computational Modeling of Reactivity

To guide and accelerate the experimental exploration of this compound's reactivity, advanced computational modeling will play an increasingly crucial role. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reaction mechanisms, and selectivity of transformations involving this compound. researchgate.netglobalresearchonline.netacs.orgacs.org

Future computational studies could focus on several key areas. Firstly, a detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can help predict its reactivity towards various electrophiles and nucleophiles, guiding the design of new reactions. globalresearchonline.net Secondly, computational modeling can be used to elucidate the mechanisms of known and novel reactions involving this compound. For example, DFT calculations can be employed to map out the potential energy surfaces of transition-metal-catalyzed cross-coupling reactions or cycloadditions, helping to understand the factors that control regioselectivity and stereoselectivity. acs.orgacs.org

Furthermore, computational tools can be instrumental in understanding the role of the bromine and methoxy (B1213986) substituents on the reactivity of the furan ring. Modeling can quantify the electronic and steric effects of these groups and predict how they will influence the outcome of various transformations. researchgate.netnih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory, leading to a more rational and efficient development of new synthetic methodologies. The study of halogen bonding interactions involving the bromine atom is another area where computational chemistry can provide valuable insights. nih.gov

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are becoming increasingly important in modern organic synthesis. nih.govntu.edu.sgmdpi.comacs.org Future research on this compound will undoubtedly be influenced by these principles, leading to the development of more environmentally benign and efficient synthetic processes.

The integration of synthetic routes to this compound into continuous flow chemistry systems is a particularly promising avenue. springerprofessional.demdpi.comdurham.ac.uknih.govuc.pt Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when dealing with hazardous reagents or intermediates, and the potential for straightforward scalability. springerprofessional.denih.govuc.pt The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint. mdpi.comnih.gov

In addition to flow chemistry, the exploration of more sustainable reaction conditions is another key research direction. This includes the use of greener solvents, such as bio-based solvents or even water, and the development of catalytic systems that utilize earth-abundant and non-toxic metals. The use of renewable starting materials derived from biomass to construct the furan core is also a highly desirable goal in the context of sustainable chemistry. nih.govmdpi.comacs.orgfrontiersin.org By embracing these sustainable methodologies, the synthesis and application of this compound can be made more economically viable and environmentally responsible.

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